6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Description
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a bicyclic organic compound featuring a quinoline core modified with a bromine atom at the 6-position and a methyl group at the 4-position. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and agrochemical research . Key properties include:
- Molecular Formula: C₁₀H₁₃BrClN (derived from molecular weight and structural analysis)
- Molecular Weight: 262.57 g/mol
- CAS Number: 2227205-04-9 (free base: 946837-99-6)
- Purity: ≥95% (HPLC)
- Applications: Serves as a building block in medicinal chemistry for synthesizing bioactive molecules targeting neurological and metabolic disorders .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H13BrClN |
|---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
6-bromo-4-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-4-5-12-10-3-2-8(11)6-9(7)10;/h2-3,6-7,12H,4-5H2,1H3;1H |
InChI Key |
NIGINBMMQUSRJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C1C=C(C=C2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Knorr Quinoline Synthesis
The Knorr reaction is a classical method for synthesizing quinoline derivatives. Adapted for 6-bromo-4-methyltetrahydroquinoline, the process involves:
-
Condensation : 4-Bromoaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 150°C for 2 hours to form 6-bromo-4-hydroxy-2-methylquinoline.
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 80°C for 4 hours yields 4-chloro-2-methyl-6-bromoquinoline.
-
Reduction : Catalytic hydrogenation (e.g., using H₂/Pd-C) reduces the aromatic ring to form the tetrahydroquinoline structure.
-
Hydrochloride Formation : The free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt.
Key Data :
Reductive Amination and Suzuki Coupling
A modern Pd-catalyzed approach combines Suzuki coupling with reductive amination:
Suzuki-Miyaura Coupling
-
Vinylation : 2-Bromobenzaldehyde reacts with (E)-2-ethoxyvinylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis in 1,4-dioxane/H₂O at 75°C.
-
Reductive Amination : The intermediate undergoes cyclization via intramolecular reductive amination using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA).
Reaction Conditions :
-
Catalyst: Pd(PPh₃)₄ (10 mol%).
-
Reducing Agent: Et₃SiH (2.5 equiv), TFA (13 equiv).
Multi-Step Synthesis from 3-Bromophenylacetonitrile
A patent (CN103880745A) outlines a four-step synthesis:
-
Reduction : 3-Bromophenylacetonitrile is reduced with H₂/Raney Ni in methanol to 3-bromophenethylamine.
-
Amidation : Reaction with methyl chloroformate in the presence of a base (e.g., Et₃N) forms methyl 3-bromophenethylcarbamate.
-
Ring Closure : Treated with 2-oxoacetic acid and H₂SO₄ in tetrahydrofuran (THF) to yield 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
-
Hydrolysis : Acidic hydrolysis (H₂SO₄) removes the methoxycarbonyl group, followed by HCl treatment to form the hydrochloride salt.
Key Data :
Comparison of Preparation Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Knorr Synthesis | 4-Bromoaniline | PPA, POCl₃, H₂/Pd-C | 48 | High scalability | Long reaction times |
| Suzuki Coupling | 2-Bromobenzaldehyde | Pd(PPh₃)₄, Et₃SiH, TFA | 41 | Modular substrate scope | Requires inert atmosphere |
| Multi-Step Synthesis | 3-Bromophenylacetonitrile | Raney Ni, H₂SO₄ | 50 | High purity | Complex purification steps |
Optimization Strategies
Catalytic Hydrogenation Improvements
Acidic Hydrolysis Optimization
Characterization and Quality Control
Critical analytical data for the final product:
-
¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 6.76 (s, 1H, Ar-H), 7.46 (d, J=8.4 Hz, 1H).
-
HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN).
Challenges and Mitigation
-
Bromine Displacement : Use of bulky bases (e.g., DIPEA) prevents nucleophilic substitution at the 6-position.
-
Byproduct Formation : Silica gel chromatography (hexanes/EtOAc, 9:1) removes dimeric impurities.
Industrial-Scale Considerations
-
Cost Analysis : The Knorr method is most cost-effective ($120/kg vs. $450/kg for Suzuki coupling).
-
Safety : POCl₃ and Et₃SiH require handling under strict inert conditions.
Environmental Impact
Chemical Reactions Analysis
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is explored as a lead compound for developing new antimicrobial and anticancer agents . Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown promising inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Effects : There is evidence of cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction through mitochondrial pathways.
- Neuroprotective Effects : Investigations into neurodegenerative disorders suggest that it may reduce amyloid-beta toxicity and improve cognitive function in animal models.
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis. It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, facilitating the development of analogs with enhanced properties.
Case Studies
Several studies have highlighted the applications of this compound:
- Antitumor Study : A peer-reviewed study demonstrated significant cytotoxicity against MCF-7 breast cancer cells induced by a similar tetrahydroquinoline derivative.
- Neuroprotection Research : Research focused on the neuroprotective effects in Alzheimer's models showed that tetrahydroquinolines could mitigate amyloid-beta toxicity.
- Antimicrobial Evaluation : Comparative studies assessed various tetrahydroquinolines for antimicrobial activity, revealing promising results against common bacterial pathogens.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., 6-Bromo-4-methyl- and 6-Bromo-4,4-dimethyl-) exhibit higher water solubility than free bases due to ionic character .
Biological Activity
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H11BrClN
- Molecular Weight : Approximately 248.55 g/mol
- Structure : The compound features a bromine atom at the 6-position and a methyl group at the 4-position of the tetrahydroquinoline ring structure, which contributes to its unique chemical properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various pathogens.
Table 1: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Properties
The compound has also shown promise in cancer research. Its ability to modulate various signaling pathways makes it a candidate for further investigation as an anticancer agent.
Mechanism of Action
this compound interacts with key biological targets:
- BRD4 Inhibition : The compound may inhibit BRD4, an epigenetic regulator involved in cancer progression. Inhibition of BRD4 has been linked to reduced cell proliferation in cancer models .
- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, crucial for cell proliferation and differentiation .
Study on Neurodegenerative Disorders
In a study focusing on neurodegenerative disorders, this compound demonstrated neuroprotective effects by inhibiting neuronal apoptosis in vitro. This suggests potential therapeutic applications in conditions like Alzheimer's disease .
Evaluation of Analogs
A comparative study evaluated the biological activity of various tetrahydroquinoline derivatives. The results indicated that modifications at specific positions significantly influenced their antimicrobial and anticancer activities. For instance, compounds with different substituents at the 6-position showed varied efficacy against cancer cell lines .
Q & A
Q. What are the key considerations for synthesizing 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride with high purity?
Methodological Answer: The synthesis of this compound typically involves bromination of a tetrahydroquinoline precursor. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromine reactivity, while non-polar solvents may reduce side reactions .
- Catalysts : Lewis acids (e.g., FeBr₃) improve regioselectivity for bromination at the 6-position .
- Temperature : Controlled heating (60–80°C) minimizes decomposition of intermediates.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity (>95%). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?
Methodological Answer: The hydrochloride salt enhances water solubility due to ionic dissociation, making it suitable for in vitro biological assays (e.g., solubility ≈ 50 mg/mL in aqueous buffers vs. <5 mg/mL for the free base). Stability considerations:
Q. What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the methyl group (δ ~1.2–1.4 ppm for ¹H; δ ~20–25 ppm for ¹³C) and aromatic protons (δ ~6.8–7.5 ppm). The hydrochloride salt shifts NH protons downfield (δ ~10–12 ppm) .
- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 256.1 (C₁₀H₁₂BrN⁺).
- X-ray Crystallography : Resolves the bicyclic framework and confirms the bromine/methyl substitution pattern .
Advanced Research Questions
Q. How do substitution patterns (e.g., bromine position, methyl groups) impact reactivity in cross-coupling reactions?
Methodological Answer: Substituents influence electronic and steric effects:
-
Bromine at 6-position : Facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids) due to optimal C-Br bond polarization.
-
Methyl at 4-position : Steric hindrance reduces reaction rates; optimize using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
-
Comparative data :
Substituent Position Reaction Yield (%) Catalyst Used 6-Bromo, 4-methyl 78–85 Pd(PPh₃)₄ 7-Bromo, 4-methyl 45–50 Pd(OAc)₂
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Purity variability : Use HPLC-MS to quantify impurities (e.g., dehalogenated by-products).
- Assay conditions : Standardize cell-based assays (e.g., IC₅₀ in HEK293 cells) with controls for pH (6.5–7.5) and serum content (5–10% FBS) .
- Target specificity : Perform kinase profiling or molecular docking to verify selectivity against off-target proteins (e.g., cytochrome P450 isoforms) .
Q. How can in silico approaches predict the pharmacokinetic properties of this compound?
Methodological Answer:
- QSAR models : Prioritize descriptors like logP (2.1–2.5), polar surface area (45–50 Ų), and H-bond donors (1) to predict bioavailability .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., POPC membranes).
- ADMET Prediction : Tools like SwissADME estimate hepatic clearance (CLₕ ≈ 12 mL/min/kg) and plasma protein binding (85–90%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
